Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
Description
Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate (molecular formula: C₁₆H₁₆N₄O₃, molecular weight: 312.32 g/mol) is a heterocyclic compound featuring a pyrrolo[2,1-F][1,2,4]triazine core substituted with a 3-methoxyphenylamino group at position 4 and an ethyl ester at position 5 . This compound is characterized by its moderate polarity (logP ~2.5, estimated) and a purity of ≥95% . Its crystalline derivatives, such as (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-F][1,2,4]triazin-5-yl]methyl]piperidin-3-ol, have been patented for use in cancer therapy due to their antiproliferative properties .
Properties
Molecular Formula |
C16H16N4O3 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
ethyl 4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate |
InChI |
InChI=1S/C16H16N4O3/c1-3-23-16(21)13-7-8-20-14(13)15(17-10-18-20)19-11-5-4-6-12(9-11)22-2/h4-10H,3H2,1-2H3,(H,17,18,19) |
InChI Key |
QDTQLCZNYDDJQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC=NN2C=C1)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of t-BuOK as a base and subsequent cyclization to form the pyrrolo[2,1-F][1,2,4]triazine core . Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Scientific Research Applications
Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-f][1,2,4]triazine-5-carboxylate is a synthetic compound belonging to the pyrrolo[2,1-f][1,2,4]triazines class, featuring a pyrrolo ring fused with a triazine structure, further substituted with an ethyl carboxylate and an amine group linked to a methoxyphenyl moiety. The presence of these functional groups gives it its chemical reactivity and potential biological activity.
Biological Activity and Therapeutic Potential
Research indicates that compounds within the pyrrolo[2,1-f][1,2,4]triazine class possess significant biological activities. this compound shows promise as an inhibitor of the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This pathway is crucial in various cellular processes, including growth and metabolism, making it a target for cancer therapy and other diseases linked to dysregulated signaling pathways.
Medicinal Chemistry Applications
this compound has potential applications in medicinal chemistry due to its biological activity. In silico docking studies suggest that this compound can effectively bind to the active sites of enzymes involved in cancer progression, which is critical for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.
Structural Similarity and Biological Activity
Several compounds share structural similarities with this compound.
| Compound Name | Unique Features |
|---|---|
| 2-(3-Methoxyphenyl)-pyrrolo[2,1-f][1,2,4]triazine | Lacks carboxylic acid functionality; potential for different biological activity |
| 3-Amino-pyrrolo[2,1-f][1,2,4]triazine | Contains an amino group but no methoxy substitution; different reactivity profile |
| Pyrrolo[2,1-f][1,2,4]triazine derivatives | Broad class with diverse substituents affecting pharmacological properties |
Mechanism of Action
The mechanism of action of Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate can be contextualized against analogous pyrrolo-triazine derivatives. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Substituent Effects on Bioactivity: The 3-methoxyphenylamino group in the target compound enhances binding affinity to kinase targets, as evidenced by its crystalline derivative’s use in cancer therapeutics . In contrast, chlorinated derivatives (e.g., Ethyl 2,4-dichloropyrrolo-triazine) are primarily synthetic intermediates due to their reactivity in nucleophilic substitution reactions . Methoxy and methyl groups (e.g., in Ethyl 4-methoxy-5-methylpyrrolo-triazine) reduce polarity, improving membrane permeability for agrochemical applications .
Ester Group Variations :
- Ethyl ester groups at position 5 (target compound) versus position 6 (e.g., Ethyl 4-methoxy-5-methylpyrrolo-triazine) alter metabolic stability. Position 5 esters are more resistant to esterase hydrolysis, extending half-life in biological systems .
Thermodynamic Properties :
- Chlorinated derivatives exhibit higher melting points (e.g., ~150–160°C for Ethyl 4-chloropyrrolo-triazine) compared to methoxy-substituted analogs (~100–110°C), reflecting stronger intermolecular forces in halogenated compounds .
Biological Activity
Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a synthetic compound belonging to the pyrrolo[2,1-f][1,2,4]triazine class. This compound is characterized by a complex structure featuring a pyrrolo ring fused with a triazine moiety, along with an ethyl carboxylate and an amine group linked to a methoxyphenyl group. The unique arrangement of these functional groups contributes significantly to its biological activity.
Research indicates that this compound acts primarily as an inhibitor of the phosphatidylinositol-3 kinase (PI3K) signaling pathway. This pathway plays a critical role in various cellular processes including growth, metabolism, and survival. Dysregulation of PI3K signaling is often implicated in cancer progression, making this compound a potential candidate for targeted cancer therapies .
In Vitro Studies
In vitro studies have demonstrated the compound's efficacy against various cancer cell lines. For instance, docking studies suggest that it binds effectively to the active sites of enzymes involved in cancer progression. This interaction is crucial for understanding its mechanism of action and optimizing its therapeutic potential .
Cytotoxicity and Apoptosis
The compound has shown promising results in inducing cytotoxicity in cancer cells. For example, studies have indicated that similar pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), surpassing the effects of standard chemotherapeutics like cisplatin . The mechanism involves apoptosis induction through pathways involving caspases and modulation of pro-apoptotic factors such as p53 and Bax .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight how variations in the chemical structure can influence biological activity. The presence of the methoxy group on the phenyl ring enhances binding affinity and selectivity towards specific biological targets compared to other derivatives lacking this feature .
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Contains methoxy and ethyl carboxylate groups | PI3K inhibitor; induces apoptosis |
| 2-(3-Methoxyphenyl)-pyrrolo[2,1-f][1,2,4]triazine | Structure | Lacks carboxylic acid functionality | Potentially different biological activity |
| 3-Amino-pyrrolo[2,1-f][1,2,4]triazine | Structure | Contains amino group but no methoxy substitution | Different reactivity profile |
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of pyrrolo[2,1-f][1,2,4]triazine derivatives demonstrated that compounds structurally related to this compound showed enhanced cytotoxicity against breast cancer cells. The findings suggested that these compounds could effectively trigger apoptosis via caspase activation pathways .
Case Study 2: Enzyme Inhibition
Further investigations revealed that this compound inhibits key enzymes involved in cancer metabolism. This inhibition was linked to reduced cell proliferation rates in vitro .
Q & A
Basic Research Questions
Q. What synthetic routes are available for constructing the pyrrolo[2,1-f][1,2,4]triazine core in this compound?
- Methodological Answer : The pyrrolo[2,1-f][1,2,4]triazine scaffold can be synthesized via cyclization reactions. For example, reacting ethyl 2-acetyl-3-(dimethylamino)acrylate with intermediates like 2-amino-2-cyanoacetamide yields the core structure. Key steps include ammoniation, Dimroth rearrangement, and hydrolyzation. POCl3-mediated deoxidation at 165°C in DMF is critical for introducing chloro substituents (e.g., converting intermediates to ethyl 4-chloro derivatives) .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy to verify substituent positions (e.g., methoxyphenyl and ethyl carboxylate groups).
- X-ray crystallography to resolve ambiguities in regiochemistry, as demonstrated for related pyrrolotriazine derivatives .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antiproliferative activity : Use the MTT assay on cell lines like A431 (epidermoid carcinoma) to assess selectivity for EGFR-overexpressing cancers .
- Antiviral activity : Test inhibition of viral polymerases (e.g., norovirus RdRp) in MDCK cell cultures, measuring IC50 and selectivity indices .
- Kinase inhibition : Employ fluorescence polarization assays to evaluate competitive ATP-binding inhibition in VEGFR-2 or FGFR-1 .
Advanced Research Questions
Q. How do structural modifications at the 4- and 6-positions influence kinase selectivity and potency?
- Methodological Answer :
- C6 substituents : Replacing esters with heterocyclic bioisosteres (e.g., 1,3,5-oxadiazoles) improves oral bioavailability while maintaining VEGFR-2 inhibition (Ki = 52 nM). Competitive ATP-binding kinetics confirm mechanism .
- C4 aromatic groups : 3-Methoxyphenylamino enhances solubility, while bulkier substituents (e.g., cyclopropylcarbamoyl) increase steric hindrance, affecting kinase selectivity .
- SAR studies require systematic variation of substituents followed by enzymatic IC50 profiling and molecular docking to predict binding modes .
Q. What strategies address low bioavailability in preclinical models?
- Methodological Answer :
- Prodrug development : Ester-to-amide conversion (e.g., ethyl carboxylate to N-(2-(methylsulfonyl)ethyl)carboxamide) enhances metabolic stability .
- Heterocyclic bioisosteres : Substituted oxadiazoles at C6 improve pharmacokinetics (e.g., 79% oral bioavailability in mice) .
- Crystalline form optimization : Polymorph screening (e.g., piperidin-3-ol derivatives) enhances solubility and dissolution rates .
Q. How can researchers resolve discrepancies in reported anti-norovirus vs. anti-influenza activities?
- Methodological Answer :
- Mechanistic profiling : Compare inhibition of viral polymerases (norovirus RdRp vs. influenza neuraminidase) using enzyme inhibition assays and cellular models .
- Structural analysis : Molecular docking of dimethyl 4-(4-methoxyphenyl) derivatives reveals neuraminidase active-site interactions (IC50 = 4 µg/mL), while RdRp inhibition correlates with nucleoside analog activity .
Q. What experimental approaches validate target engagement in vivo?
- Methodological Answer :
- Pharmacodynamic markers : Measure phosphorylation levels of downstream targets (e.g., ERK1/2 for p38α MAPK inhibitors) in tumor xenografts .
- PET imaging : Use radiolabeled analogs (e.g., <sup>18</sup>F derivatives) to assess blood-brain barrier penetration for CNS-targeted variants .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on EGFR vs. VEGFR-2 selectivity?
- Methodological Resolution :
- Kinase panel screening : Test compounds against broader kinase panels (e.g., 100+ kinases) to identify off-target effects.
- Cocrystal structures : Resolve binding modes (e.g., EGFR’s hydrophobic pocket vs. VEGFR-2’s DFG motif) to explain selectivity shifts .
- Cellular context : Tumor cell lines with EGFR mutations (e.g., A431) may amplify apparent EGFR inhibition .
Tables for Key Data
| Biological Activity | Assay | IC50/EC50 | Reference |
|---|---|---|---|
| VEGFR-2 inhibition | Enzymatic ATP-competitive | 52 nM (Ki) | |
| Antiviral (H1N1) | MDCK cell culture | 4 µg/mL | |
| A431 antiproliferative | MTT assay | 20.05 µM |
| Synthetic Yield Optimization | Reaction Step | Yield | Reference |
|---|---|---|---|
| Cyclization to pyrrolotriazine | Dimroth rearrangement | 85% | |
| Chlorination with POCl3 | Deoxidation at 165°C | 92% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
